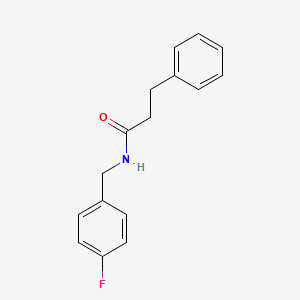

N-(4-fluorobenzyl)-3-phenylpropanamide

Vue d'ensemble

Description

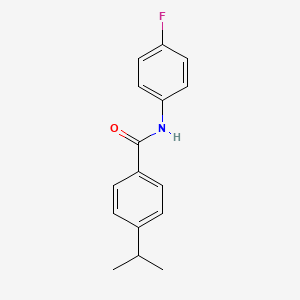

N-(4-fluorobenzyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C16H16FNO and its molecular weight is 257.30 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 257.121592296 g/mol and the complexity rating of the compound is 268. The solubility of this chemical has been described as 34.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Drug Discovery and Development

Studies have utilized N-(4-fluorobenzyl)-3-phenylpropanamide in the context of drug discovery, particularly for its potential in treating human immunodeficiency virus (HIV). The compound has been part of research investigating metabolism and disposition of potent HIV integrase inhibitors, using techniques like 19F-nuclear magnetic resonance (NMR) spectroscopy (Monteagudo et al., 2007).

2. Antimicrobial Activity

Research has been conducted on derivatives of this compound, examining their antimicrobial activities. For instance, a study synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and evaluated their antimicrobial activities, finding significant effects against certain bacterial and fungal strains (Ahsan et al., 2016).

3. Radiopharmaceuticals and Neuroimaging

This compound has also been investigated in the synthesis of radiopharmaceuticals. For example, research on the synthesis of o- and p-[18F]fluorobenzyl bromides has explored their application in the preparation of labeled neuroleptics, contributing to the field of neuroimaging (Hatano et al., 1991).

4. Cancer Research

There has been interest in utilizing this compound derivatives in cancer research. Studies have explored the synthesis of novel compounds with this structure and their cytotoxic activities against various cancer cell lines, providing insights into potential therapeutic applications (Vallri et al., 2020).

5. Molecular Pharmacology

Research has also focused on the molecular pharmacology aspects of derivatives of this compound, such as their binding affinities and receptor interactions. This is evident in studies evaluating synthetic cannabinoids and their activities as CB1/CB2 receptor agonists (Doi et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-(4-fluorobenzyl)-3-phenylpropanamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of beta-amyloid peptide. By interacting with Beta-secretase 1, the compound could potentially disrupt the normal production and accumulation of beta-amyloid peptide, which is a key factor in the pathogenesis of Alzheimer’s disease .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its potential ability to modulate the activity of Beta-secretase 1 and influence the production of beta-amyloid peptide . This could potentially lead to a decrease in the accumulation of beta-amyloid plaques in the brain, a hallmark of Alzheimer’s disease.

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(4-fluorobenzyl)-3-phenylpropanamide are yet to be fully explored. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the fluorobenzyl and phenylpropanamide groups present in the molecule .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO/c17-15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUBLSOQJYDQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327129 | |

| Record name | N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

392740-97-5 | |

| Record name | N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)

![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5882814.png)

![2-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5882823.png)

![7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5882826.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)

![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)

![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)